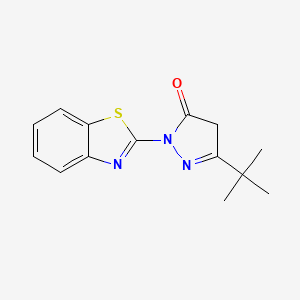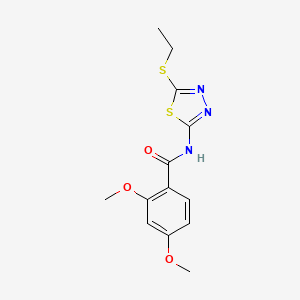![molecular formula C21H22ClN3O5S B2708992 1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946369-69-3](/img/structure/B2708992.png)
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H22ClN3O5S and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Anticancer Applications
Antibacterial Activity : The synthesis and evaluation of derivatives of this compound, particularly focusing on their antibacterial potentials, have been explored. For instance, derivatives with 1,3,4-oxadiazole heterocyclic cores have shown moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, with specific compounds demonstrating more potent activity against Gram-negative bacteria (Iqbal et al., 2017). This suggests their potential application in developing antibacterial agents targeting a range of bacterial infections.
Anticancer Activity : The research has also extended into the anticancer domain, where derivatives of this compound have been synthesized and assessed for their potential as anticancer agents. Some studies have reported the successful synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which exhibited low IC50 values against certain cancer cell lines, indicating their strong anticancer agent potential relative to known drugs like doxorubicin (Rehman et al., 2018). This highlights the compound's potential in the development of new cancer therapies.
Enzyme Inhibition for Alzheimer’s Disease
Another significant application includes the development of new drug candidates for Alzheimer’s disease. Derivatives synthesized for this purpose have been screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's. Some synthesized compounds showed promising results, indicating their potential as new therapeutic agents for treating Alzheimer's (Rehman et al., 2018).
Synthesis and Characterization
The process of synthesizing and characterizing compounds with the 1,3,4-oxadiazole moiety has been thoroughly investigated, offering insights into the development of various derivatives with enhanced biological activities. These studies provide a foundation for future research into their applications in medicinal chemistry and drug development (Khalid et al., 2016).
properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-28-16-5-8-18(19(13-16)29-2)20-23-21(30-24-20)14-9-11-25(12-10-14)31(26,27)17-6-3-15(22)4-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUBMFLZUXIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)benzyl]cyclopropanamine](/img/structure/B2708910.png)
![N-(2-(diethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2708911.png)
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

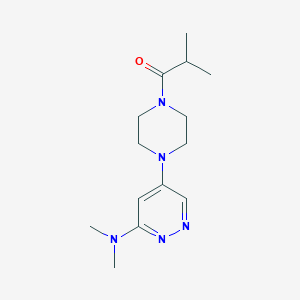
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)
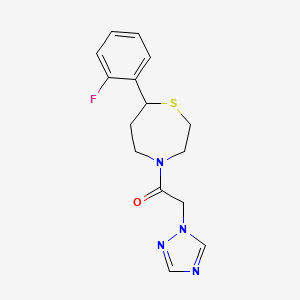
methylboronic acid](/img/structure/B2708922.png)
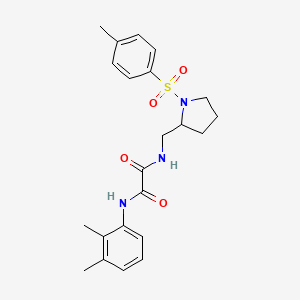
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)
![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

